molecular formula C12H9O2S2Sb B14592610 2-[(2H-1,3,2-Benzoxathiastibol-2-yl)sulfanyl]phenol CAS No. 61329-26-8

2-[(2H-1,3,2-Benzoxathiastibol-2-yl)sulfanyl]phenol

Cat. No.: B14592610
CAS No.: 61329-26-8
M. Wt: 371.1 g/mol
InChI Key: GVDYXKVCJWRNBI-UHFFFAOYSA-K
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Description

2-[(2H-1,3,2-Benzoxathiastibol-2-yl)sulfanyl]phenol is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzoxathiastibol ring system attached to a phenol group via a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2H-1,3,2-Benzoxathiastibol-2-yl)sulfanyl]phenol typically involves the reaction of a benzoxathiastibol derivative with a phenol compound under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-[(2H-1,3,2-Benzoxathiastibol-2-yl)sulfanyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced species.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., halogens). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions may produce halogenated phenols or other substituted derivatives.

Scientific Research Applications

2-[(2H-1,3,2-Benzoxathiastibol-2-yl)sulfanyl]phenol has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(2H-1,3,2-Benzoxathiastibol-2-yl)sulfanyl]phenol involves its interaction with molecular targets and pathways within biological systems. The phenol group can form hydrogen bonds and participate in redox reactions, while the benzoxathiastibol ring system may interact with specific enzymes or receptors. These interactions can modulate various biochemical pathways and lead to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2H-1,3,2-Benzoxathiastibol-2-yl)sulfanyl]benzoic acid
  • 2-[(2H-1,3,2-Benzoxathiastibol-2-yl)sulfanyl]aniline

Uniqueness

2-[(2H-1,3,2-Benzoxathiastibol-2-yl)sulfanyl]phenol is unique due to its specific structural features, such as the benzoxathiastibol ring system and the sulfanyl linkage to the phenol group. These features confer distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

CAS No.

61329-26-8

Molecular Formula

C12H9O2S2Sb

Molecular Weight

371.1 g/mol

IUPAC Name

2-(1,3,2-benzoxathiastibol-2-ylsulfanyl)phenol

InChI

InChI=1S/2C6H6OS.Sb/c2*7-5-3-1-2-4-6(5)8;/h2*1-4,7-8H;/q;;+3/p-3

InChI Key

GVDYXKVCJWRNBI-UHFFFAOYSA-K

Canonical SMILES

C1=CC=C(C(=C1)O)S[Sb]2OC3=CC=CC=C3S2

Origin of Product

United States

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